molecular formula C20H24O6 B1151712 Sculponeatin A CAS No. 85287-60-1

Sculponeatin A

Cat. No.: B1151712
CAS No.: 85287-60-1
M. Wt: 360.4 g/mol
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Description

Sculponeatin A is a diterpenoid compound isolated from the plant Rabdosia sculponeata. It is known for its unique acetal structure and has been the subject of various studies due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sculponeatin A involves several key steps, including diastereoselective Nazarov cyclization and ring-closing metathesis reactions. These reactions are crucial for forming the bicyclo[3.2.1]octane ring system, which is a characteristic feature of this compound .

Industrial Production Methods: The extraction process involves isolating the compound from the plant material, followed by purification to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Sculponeatin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,2S,3R,5S,8S,11S,14R,17S,20R)-3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10-,11-,12+,13-,14-,16+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITOUEAQSWAQLD-ZIFJAMSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]4([C@@H]1[C@@H](OC2)OC4)[C@@H]5[C@@H](C[C@@H]6C[C@]5(C(=O)C6=C)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Sculponeatin A and where is it found?

A: this compound is an ent-6,7-seco-kaurane diterpenoid first isolated from the leaves of the plant Isodon sculponeatus [, ]. Isodon species are known to be rich sources of ent-kaurane diterpenoids, which have shown diverse biological activities [].

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C22H28O7, and its molecular weight is 404 g/mol [].

Q3: What are the key structural features of this compound?

A: this compound features a unique acetal structure within its ent-6,7-seco-kaurane diterpenoid framework [, ]. It also possesses a bicyclo[3.2.1]octane ring system, a common motif in this class of diterpenoids [, ].

Q4: Has the structure of this compound been confirmed by any methods beyond spectroscopy?

A: Yes, the structure of this compound, including its absolute configuration, has been confirmed by X-ray crystallography [].

Q5: What is known about the biological activity of this compound?

A: this compound has demonstrated cytotoxic activity against several human cancer cell lines, including K562 (leukemia) and T24 (bladder cancer) [, ]. It has also been shown to induce ferroptosis, an iron-dependent form of cell death, in breast cancer cells by promoting the interaction between ETS1 and SYVN1 proteins, which ultimately affects the SLC7A11/xCT system [].

Q6: Are there other Isodon diterpenoids with similar structures and activities to this compound?

A: Yes, several other ent-kaurane diterpenoids have been isolated from Isodon species, some with structural similarities to this compound. For example, Sculponeatins C and D were isolated alongside this compound and also possess the distinctive acetal group []. These compounds have shown varying degrees of cytotoxicity against human tumor cell lines [, ].

Q7: Have any studies investigated the structure-activity relationship (SAR) of this compound?

A: While dedicated SAR studies focusing solely on this compound are limited, research on structurally similar ent-kaurane diterpenoids suggests that specific functional groups and their spatial arrangement influence their cytotoxic activity [, , ]. Further investigations are needed to establish a definitive SAR profile for this compound.

Q8: Have any total syntheses of this compound been reported?

A: Yes, the total synthesis of racemic (±)-Sculponeatin A has been achieved. Key steps in the synthesis include a regio- and stereoselective aldol reaction, an intramolecular Diels-Alder reaction, and a radical cyclization [, , ].

Q9: Are there any analytical methods available for the detection and quantification of this compound?

A: Various spectroscopic techniques, including 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS), have been employed to characterize and identify this compound [, , , ].

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